1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid
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Description
1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid is a useful research compound. Its molecular formula is C14H22N2O5 and its molecular weight is 298.339. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amine-containing targets.
Mode of Action
The Boc group can be added to amines under various conditions and can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound might undergo similar interactions with its targets.
Biochemical Pathways
Compounds with boc groups are often involved in peptide synthesis , suggesting that this compound might play a role in such pathways.
Result of Action
Given the presence of the Boc group, it is plausible that the compound could affect processes involving amine-containing molecules .
Action Environment
The stability of boc-protected compounds can be influenced by factors such as ph and temperature .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)16-7-11(17)15-9-6-8(12(18)19)4-5-10(9)16/h8-10H,4-7H2,1-3H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGDPSZZGRAOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2C1CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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